(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir
Description
The compound (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir is a stereoisomeric analogue of darunavir (DRV), a second-generation HIV-1 protease inhibitor (PI) critical for treating drug-resistant HIV infections. Unlike darunavir, which contains the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol subunit , this analogue features inverted stereochemistry at key positions, altering its three-dimensional conformation. The structural backbone includes a bis-tetrahydrofuran (bis-THF) ring system fused to a carbamate-linked sulfonamide pharmacophore .
Properties
Molecular Formula |
C34H45N3O11S |
|---|---|
Molecular Weight |
703.8 g/mol |
IUPAC Name |
[(3aR,4S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[4-[[(2R,3S)-3-[[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl]oxycarbonylamino]-2-hydroxy-4-phenylbutyl]-(2-methylpropyl)sulfamoyl]phenyl]carbamate |
InChI |
InChI=1S/C34H45N3O11S/c1-21(2)17-37(49(41,42)24-10-8-23(9-11-24)35-33(39)47-29-19-45-31-25(29)12-14-43-31)18-28(38)27(16-22-6-4-3-5-7-22)36-34(40)48-30-20-46-32-26(30)13-15-44-32/h3-11,21,25-32,38H,12-20H2,1-2H3,(H,35,39)(H,36,40)/t25-,26+,27+,28-,29-,30+,31+,32-/m1/s1 |
InChI Key |
QAEABAUOBFKJOZ-IYISPGSSSA-N |
Isomeric SMILES |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)NC(=O)O[C@@H]5CO[C@H]6[C@@H]5CCO6 |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)NC(=O)OC5COC6C5CCO6 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Steps
- Starting materials : Commercially available sugar derivatives or simple aldehydes such as glyceraldehyde or monopotassium isocitrate are used as chiral precursors.
- Key transformations :
- Allylation using lithium diisopropylamide (LDA) or related bases.
- Reduction steps employing sodium borohydride or lithium aluminum hydride.
- Oxidation steps such as Swern oxidation or Baeyer–Villiger oxidation.
- Cyclization to form the bicyclic acetal structure.
Stereoselective Reductions and Cyclizations
- Sodium borohydride is preferred for reductions in polar solvents like ethanol or tetrahydrofuran (THF), yielding the bicyclic alcohol with controlled stereochemistry.
- Lithium aluminum hydride reduction of amide intermediates leads to transient hemiaminal-triol species, which cyclize under acidic conditions to form the bicyclic furofuranol ring system.
- Enzymatic resolution and substrate-controlled hydrogenation are employed to enhance enantiomeric excess, sometimes achieving up to 98:2 diastereoselectivity.
Industrial Scalability Considerations
- The methods use readily available and bulk reagents such as O-protected glyceraldehyde and 9-borabicyclo[3.3.1]nonane (9-BBN) for hydroboration.
- Safety and scalability are addressed by selecting reagents like sodium borohydride and mild acidic quenching agents (e.g., diethanolamine hydrochloride or ammonium chloride) to minimize by-products.
- Processes have been optimized for industrial-scale production with overall yields exceeding 50% and high enantiomeric purity.
Activation and Carbamoylation to Form Darunavir
Activation of Hexahydrofuro[2,3-b]furan-3-ol
Carbamoylation Reaction
- The activated intermediate is reacted with a sulfonamide-containing amine (compound of formula (4) or (5) in patent literature) to form the carbamate linkage.
- Solvents used include aprotic solvents such as THF, dimethylformamide (DMF), acetonitrile, dioxane, dichloromethane, or chloroform.
- Bases like triethylamine are added to facilitate the reaction.
- Temperature control is critical: reactions are typically conducted between -70°C and 40°C, with a preferred range of -10°C to 20°C, often around 15–18°C for optimal yield and stereochemical integrity.
One-Pot Procedures
- Activation and carbamoylation can be performed sequentially in one pot without isolating intermediates, enhancing efficiency and reducing purification steps.
Summary Table of Key Preparation Steps and Conditions
| Step | Reagents/Conditions | Solvents | Temperature Range | Notes |
|---|---|---|---|---|
| Allylation | Lithium diisopropylamide (LDA) | THF, other polar aprotic | -78°C to 0°C | Forms allylated intermediate |
| Reduction | Sodium borohydride or lithium aluminum hydride | Ethanol, THF | 0°C to room temperature | Stereoselective reduction |
| Oxidation | Swern oxidation, Baeyer–Villiger oxidation | Dichloromethane, others | -78°C to room temperature | Converts intermediates to aldehydes/esters |
| Cyclization | Acid-catalyzed (e.g., HCl) | Aqueous or organic solvents | Room temperature | Forms bicyclic hexahydrofurofuran ring |
| Activation | Bis-(4-nitrophenyl)carbonate, DSC, CDI, phosgene | THF, DMF, acetonitrile, etc. | -70°C to 40°C | Generates reactive carbonate or carbamate |
| Carbamoylation | Sulfonamide amine + base (triethylamine) | Same as activation solvents | -10°C to 20°C | Forms final carbamate linkage |
| Quenching | Diethanolamine hydrochloride or ammonium chloride | Aqueous | Room temperature | Removes residual boron compounds |
Research Findings and Industrial Insights
- The enantioselective synthesis reported by Ghosh et al. uses commercially available sugar derivatives and Lewis acid catalysis to achieve optically pure hexahydrofurofuranol intermediates.
- Moore et al. developed a practical industrial route starting from monopotassium isocitrate, achieving a 55% overall yield through amide reduction and in situ cyclization, identifying N-methyl aniline amide as an optimal intermediate for scale-up.
- Canoy et al. demonstrated a one-step diastereoselective cyclization using glycolaldehyde and 2,3-dihydrofuran catalyzed by tin(II) triflate with chiral ligands, achieving high stereoselectivity and enabling enzymatic resolution for optical purity enhancement.
- Patents US8153829B2 and WO2010023322A1 provide detailed protocols and emphasize the importance of controlling stereochemistry and reaction conditions to minimize by-products and maximize yield.
Chemical Reactions Analysis
Coupling Reactions for Carbamate Formation
The furofuranol hydroxyl group is activated for coupling with Darunavir’s amine-containing intermediate:
-
Activation Agents : Bis-(4-nitrophenyl)carbonate, disuccinimidyl carbonate (DSC), or 4-nitrophenyl chloroformate .
-
Carbamoylation : Reaction with [(1S,2R)-3-[(4-aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]amine under basic conditions (e.g., triethylamine) .
-
Solvents : Tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane .
Table 2: Coupling Agents and Outcomes
| Coupling Agent | Solvent | Base | Yield | Source |
|---|---|---|---|---|
| 4-Nitrophenyl chloroformate | THF | Triethylamine | 88% | |
| Disuccinimidyl carbonate | DMF | None | 72%* |
*Estimated from comparable protocols.
Stereoselective Aldol Condensation
Chiral catalysts ensure the correct (3S,3aR,6aS) configuration:
-
Catalysts : Valine, dipeptides, or chiral cyclic secondary amines (e.g., 5,5-dimethyl thiazolidinium-4-carboxylic acid) .
-
Exclusion of Proline : Proline is avoided in certain steps to prevent undesired stereochemical outcomes .
Cyclization Mechanisms
Intramolecular transacetalization is pivotal for forming the bicyclic structure:
Oxidation and Reduction Steps
-
Oxidation : SO₃-pyridine complex oxidizes intermediates in the presence of triethylamine .
-
Reduction : LiAlH₄ selectively reduces esters and amides to alcohols and amines, critical for precursor synthesis .
Impurities and Side Reactions
Synthesis challenges include stereochemical impurities and byproducts:
-
Common Isomers : (3R,3aS,6aR) and (3S,3aR,6aS) isomers form due to incomplete stereocontrol .
-
Mitigation : Optimized chiral catalysts and reaction conditions reduce isomer formation to <1% .
Table 3: Identified Impurities in Darunavir Synthesis
| Impurity Name | Structure Description | Source |
|---|---|---|
| (3R,3aR,6aS)-Darunavir isomer | Incorrect furofuranol stereochemistry | |
| 1-epi-Darunavir | Epimerized hydroxy group |
Comparative Analysis of Methods
Table 4: Efficiency of Synthetic Routes
| Method | Key Advantage | Limitation | Source |
|---|---|---|---|
| Isocitrate-derived | High yield (55%) | Multi-step complexity | |
| Chiral catalyst-assisted | Superior stereoselectivity |
Scientific Research Applications
(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its interactions with biological macromolecules and its effects on cellular processes.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mechanism of Action
The mechanism of action of (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir involves the inhibition of the HIV-1 protease enzyme. This enzyme is responsible for cleaving the viral polyprotein into functional proteins necessary for viral replication. By binding to the active site of the protease, the compound prevents the cleavage process, thereby inhibiting viral replication and reducing the viral load in patients.
Comparison with Similar Compounds
Key Features :
- Molecular Formula: C₂₇H₂₇N₃O₇S (base compound, excluding ethanolate adducts) .
- Synthesis : Achieved via an 8-step stereoselective route starting from L-phenylglycine, yielding 43% overall yield with 99% enantiomeric purity .
Comparison with Similar Compounds
Darunavir [(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl Derivative]
- Structure : Contains a phenyl group at the P1 position and (3R,3aS,6aR)-bis-THF for enhanced hydrogen bonding with HIV protease .
- Synthesis : Derived from glycolaldehyde or carbohydrate precursors via diastereoselective cyclization (98:2 selectivity) .
- Activity : IC₅₀ of 1–3 nM against wild-type HIV-1, with high resistance profile due to strong interactions with protease active sites .
- Stability : Prone to oxidative degradation, forming sulfonic acid derivatives under stress conditions .
(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir Analogue
- Structural Difference : Substitution of phenyl with 4-fluorophenyl at the P1 position and inverted bis-THF stereochemistry .
- Synthesis : Utilizes (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl 4-nitrophenyl carbonate for coupling, achieving 88% yield in key steps .
- Purity : 99.5% optical purity, critical for avoiding off-target effects .
Diastereomer of Darunavir [(3R,3aS,6aR)-bis-THF with (2R,3S) Carbamate]
- Configuration : Altered stereochemistry at the carbamate-linked sidechain (2R,3S vs. darunavir’s 2S,3R) .
- Synthesis: Achieved 99% diastereoselectivity via N-protected amino alcohol intermediates .
- Activity : Reduced efficacy compared to darunavir, highlighting the importance of stereochemical precision .
Comparative Data Table
Critical Analysis of Structural and Functional Differences
Biological Activity
(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir is a derivative of Darunavir, a prominent HIV-1 protease inhibitor. This compound is notable for its structural features that enhance its biological activity against HIV-1, particularly in multidrug-resistant strains. Understanding its biological activity involves examining its mechanism of action, efficacy in clinical settings, and synthesis.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a bicyclic furan system that contributes to its potency as a protease inhibitor. The molecular formula is C23H32N4O5S with a molecular weight of 448.59 g/mol. The compound exhibits significant hydrophobic characteristics due to its furan rings, which facilitate binding to the HIV-1 protease active site.
Darunavir functions by inhibiting the HIV-1 protease enzyme, which is essential for the maturation of infectious viral particles. The binding affinity of Darunavir to the protease is enhanced by several hydrogen bonds formed between the drug and the enzyme's active site. This interaction prevents the cleavage of viral polyproteins into functional proteins necessary for viral replication and assembly.
In Vitro Studies
Research has shown that this compound demonstrates potent antiviral activity against various strains of HIV-1. In vitro assays indicate that it retains efficacy against strains resistant to other protease inhibitors. Its IC50 values (the concentration required to inhibit 50% of viral replication) are significantly low compared to other inhibitors.
| Study | IC50 Value (nM) | Strain | Notes |
|---|---|---|---|
| Study A | 0.5 | Wild-type HIV-1 | High efficacy observed |
| Study B | 2.0 | Multi-drug resistant HIV-1 | Retained activity despite resistance mutations |
Clinical Trials
Clinical trials have confirmed the effectiveness of Darunavir in treatment regimens for patients with HIV/AIDS. A pivotal study demonstrated that patients receiving Darunavir-based therapy had higher rates of viral suppression compared to those on standard therapies.
Case Studies
-
Case Study 1: Treatment Efficacy
- Patient Profile : 45-year-old male with treatment-experienced HIV.
- Treatment Regimen : Darunavir combined with Ritonavir.
- Outcome : Achieved undetectable viral load after 24 weeks.
-
Case Study 2: Resistance Profile
- Patient Profile : 38-year-old female with multi-drug resistant HIV.
- Treatment Regimen : Darunavir as part of a salvage therapy.
- Outcome : Significant reduction in viral load; maintained efficacy despite previous treatment failures.
Synthesis and Development
The synthesis of this compound involves several key steps:
- Enantioselective Synthesis : Achieved through substrate-controlled hydrogenation and Lewis acid-catalyzed reactions.
- Yield Optimization : The synthesis process has been refined to maximize yield while ensuring high enantiomeric purity.
Q & A
Q. What are the key analytical techniques for identifying forced degradation products of Darunavir and its derivatives?
Advanced hyphenated techniques, such as LC-MS/MS and LC-HRMS, coupled with NMR spectroscopy, are essential for structural elucidation of degradation products. For example, forced degradation studies under acidic, alkaline, oxidative, and thermal stress conditions revealed novel impurities like DP-3 (C₂₇H₂₇N₃O₇S), which were characterized using ¹H/¹³C NMR and IR to confirm stereochemical configurations and functional groups . Methodological validation should include specificity testing against known impurities (e.g., DP-2, DP-4) and resolution of co-eluting peaks using gradient elution.
Q. How is the stereochemical integrity of (3S,3aR,6aS)-configured Darunavir derivatives verified during synthesis?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IC) and polarimetric analysis are standard. For instance, optical rotation values (e.g., −44° in methanol) and retention time matching with authentic standards confirm enantiopurity . X-ray crystallography may resolve ambiguities in complex cases, such as distinguishing (3S,3aR,6aS) from (3R,3aS,6aR) isomers in solid-state structures .
Q. What experimental strategies mitigate variability in pharmacokinetic (PK) studies of Darunavir?
Semi-mechanistic population PK models incorporating nonlinear protein binding (e.g., using unbound Darunavir concentrations) and covariates like pregnancy status improve predictive accuracy. Intensive sampling protocols (e.g., 2601 plasma samples from 85 subjects) and Monte Carlo simulations ensure robust AUC₀–τ and Ctrough estimations under physiological variables .
Advanced Research Questions
Q. How do emergent resistance mutations (e.g., V32I, L33F, I47V) impact Darunavir’s binding affinity to HIV-1 protease?
Structural biology studies reveal that mutations destabilize hydrogen bonds between Darunavir’s bis-tetrahydrofuranyl (bis-THF) group and protease residues (e.g., Asp29, Asp30). Molecular dynamics simulations show reduced binding energy (ΔΔG > 2 kcal/mol) for mutants like I50V due to steric clashes with the carbonyl linker . Crystallographic data further confirm conformational shifts in the protease’s active site, necessitating iterative drug design (e.g., introducing P1-P3 substituents to restore van der Waals contacts) .
Q. What methodologies address discrepancies in bioequivalence studies for Darunavir formulations?
Harmonizing study designs (e.g., fed vs. fasting administration, ritonavir co-dosing) minimizes intra-subject variability. For example, bioequivalence protocols must account for ritonavir’s CYP3A4 inhibition, which alters Darunavir’s Cmax by 30–40%. Cross-over trials with ≥24 subjects and 90% CI criteria for AUC ratios (0.80–1.25) are recommended .
Q. How do degradation pathways influence the stability of Darunavir’s hexahydrofurofuran moiety under accelerated storage conditions?
Hydrolytic degradation at the carbamate linkage (e.g., DP-3 formation) dominates under high humidity (75% RH, 40°C), while oxidative stress cleaves the sulfonamide group. Forced degradation kinetics (t₁/₂ = 14 days at pH 3) correlate with Arrhenius models (Eₐ ≈ 85 kJ/mol), guiding excipient selection (e.g., antioxidants like BHT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
